molecular formula C13H11ClFN B8454421 N-benzyl-3-chloro 4-fluoroaniline

N-benzyl-3-chloro 4-fluoroaniline

Cat. No.: B8454421
M. Wt: 235.68 g/mol
InChI Key: PQTQKALIODTVOC-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-4-fluoroaniline is a halogenated aromatic amine with a benzyl substituent on the nitrogen atom. Its molecular structure combines chloro and fluoro groups at the 3- and 4-positions of the aniline ring, respectively, and a benzyl group attached to the amine. X-ray crystallography reveals that derivatives of this compound crystallize in monoclinic systems (space group P2₁/n) with non-planar geometries stabilized by van der Waals interactions and weak halogen bonds (e.g., Cl···Cl, F···H) . This compound has demonstrated significant cytotoxicity in kidney cancer cell lines, with cell viability reduced to 39.6% at 10 µM in MTT assays, outperforming cisplatin in certain contexts .

Properties

Molecular Formula

C13H11ClFN

Molecular Weight

235.68 g/mol

IUPAC Name

N-benzyl-3-chloro-4-fluoroaniline

InChI

InChI=1S/C13H11ClFN/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

PQTQKALIODTVOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-chloro-4-fluoroaniline has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of N-benzyl-3-chloro-4-fluoroaniline exhibit promising anticancer properties. For instance, studies have shown that certain aniline derivatives can inhibit specific kinases involved in cancer cell proliferation. A notable example is its role as a DYRK1 (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1) inhibitor, which is relevant in the treatment of various cancers and neurodegenerative diseases .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Synthetic Applications

N-benzyl-3-chloro-4-fluoroaniline serves as an important intermediate in organic synthesis. Its unique functional groups facilitate various chemical transformations.

Synthesis of Isoxazoles

The compound can be utilized in the synthesis of isoxazole derivatives, which are valuable in pharmaceutical chemistry due to their diverse biological activities. The reaction involves coupling with other reagents under specific conditions to yield target compounds .

Coupling Reactions

It acts as a coupling partner in palladium-catalyzed reactions, enabling the formation of complex molecular architectures that are crucial in drug discovery and materials science .

Material Science

In material science, N-benzyl-3-chloro-4-fluoroaniline is explored for its potential use in the development of advanced materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved chemical resistance and durability of polymeric materials .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated inhibition of DYRK1 with potential therapeutic effects on cancer cells.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains, indicating potential for antibiotic development.
Synthesis of IsoxazolesSuccessfully used as a precursor in the synthesis of biologically active isoxazole derivatives.
Polymer ChemistryEnhanced properties of polymer composites when incorporated into the matrix, improving durability and resistance.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 2: Enzyme Inhibition and Cytotoxicity
Compound Target IC₅₀/EC₅₀ Key Finding
Methyl(phenyl)carbamate 4c BChE 1.97 µM Best BChE inhibitor
4-Fluoroaniline derivatives BChE >50 µM Lower activity than Cl/Br
N-Benzyl-3-Cl-4-F-aniline Kidney cancer cells 10 µM (39.6% viability) Superior to cisplatin

Environmental Impact and Degradation

  • 4-Fluoroaniline : Persists in soil and water, requiring advanced oxidation processes (AOPs) or microbial degradation (Acinetobacter sp. TW) for remediation .
  • 3-Chloroaniline : Degraded by Comamonas testosteroni I2 but exhibits slower breakdown rates than 4-fluoroaniline .

Physical and Spectroscopic Properties

  • Proton Affinity : 4-Fluoroaniline has higher proton affinity (PA = 886 kJ/mol) than 4-nitroaniline (PA = 848 kJ/mol), influencing gas-phase basicity and mass spectrometry fragmentation .
  • 19F NMR : 4-Fluoroaniline shows distinct heteronuclear coupling (J₆(19F,1H) = 8.5 Hz), a feature useful in tracking derivatives like N-benzyl-3-Cl-4-F-aniline .

Preparation Methods

Nitration and Fluorination of Ortho-Dichlorobenzene

The foundational route begins with ortho-dichlorobenzene, which undergoes nitration using a mixed acid system (concentrated sulfuric and nitric acids) to yield a mixture of 2,3-dichloronitrobenzene and 3,4-dichloronitrobenzene. Subsequent fluorination with potassium monofluoride (KF) and tetramethyl ammonium chloride (TMAC) as a phase-transfer catalyst produces 3-chloro-4-fluoronitrobenzene and 3-chloro-2-fluoronitrobenzene. Key parameters for this step include:

ParameterValue RangeOptimal Condition
Temperature140–190°C180°C
Reaction Time6–10 hours8 hours
Molar Ratio (Substrate:KF:TMAC)1:1.05–1.2:0.01–0.041:1.2:0.04

This solvent-free method achieves a 92–95% conversion rate, with vacuum distillation separating the isomers.

Catalytic Hydrogenation of 3-Chloro-4-Fluoronitrobenzene

The reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline is optimally performed using 1% Pt/C under hydrogen pressure. Critical conditions include:

ParameterValue RangeOptimal Condition
Hydrogen Pressure0.1–5.0 MPa0.5–0.8 MPa
Temperature50–100°C60–80°C
Catalyst Loading0.25–0.5 wt%0.33 wt%
Reaction Time1–10 hours5–8 hours

This method yields 94–96% pure product with >99.5% purity after vacuum distillation.

Benzylation of 3-Chloro-4-Fluoroaniline

While the provided sources focus on precursor synthesis, N-benzylation of 3-chloro-4-fluoroaniline follows standard aromatic amine alkylation protocols. A representative method involves:

Alkylation with Benzyl Chloride

3-Chloro-4-fluoroaniline reacts with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile):

Reaction Conditions:

  • Molar Ratio (Amine:Benzyl Chloride): 1:1.1–1.3

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 75–85% (crude), increasing to >90% after purification.

Alternative Methods

  • Reductive Amination: Using benzaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol.

  • Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling for higher selectivity, though cost-prohibitive for industrial scales.

Industrial-Scale Optimization

Process Integration

The integrated pathway from ortho-dichlorobenzene to N-benzyl-3-chloro-4-fluoroaniline involves:

  • Nitration/Fluorination (Section 1.1)

  • Distillation (Section 1.1)

  • Catalytic Reduction (Section 1.2)

  • Benzylation (Section 2.1)

Total Yield: 68–72% (over four steps).

Waste Management

  • Nitration Byproducts: Sulfuric acid is recovered via distillation.

  • Fluorination Residues: KF and TMAC are recycled after aqueous extraction.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Pt/C HydrogenationHigh yield (94–96%), solvent-freeRequires high-pressure equipment
Benzyl Chloride AlkylationCost-effective, scalableModerate purity (requires distillation)
Buchwald-Hartwig CouplingHigh selectivityExpensive catalysts

Q & A

Q. Table 1: Synthesis Routes for Halogenated Anilines

StepReagents/ConditionsYield (%)Purity (%)Reference
ChlorinationCl₂, FeCl₃, 0°C, 2h8595
BenzylationBnBr, K₂CO₃, DMF, 70°C, 12h7898
RecrystallizationEtOH, slow cooling99

Q. Table 2: Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityReference
NH (aniline)5.2 (br s)
CH₂ (benzyl)4.4 (s)Singlet
C-3 (Cl-substituted)128.5

Critical Analysis of Contradictions

  • Synthesis Yields : reports 63–88% yields for imine derivatives using flow reactors, while batch methods () achieve 78% for benzylation. Optimize via continuous-flow systems to improve reproducibility .
  • Degradation Pathways : Ralstonia sp. FD-1 degrades 4-fluoroaniline but may not process benzylated analogs; computational docking studies () could identify steric barriers .

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